molecular formula C13H18BrN B3023198 N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine CAS No. 1119452-26-4

N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine

Cat. No. B3023198
CAS RN: 1119452-26-4
M. Wt: 268.19 g/mol
InChI Key: FPQVOAABPBDASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine, also known as N-BOC-CPM, is an amine derivative of cyclopentyl methyl amine that has been widely used in scientific research. It is a versatile reagent that has been used in a variety of chemical reactions and processes, including the synthesis of a variety of compounds, such as peptides, peptidomimetics, and nucleosides. Additionally, N-BOC-CPM has been used in the synthesis of several pharmaceuticals, such as the anti-cancer agent imatinib mesylate.

Scientific Research Applications

Analytical Chemistry Techniques

In analytical chemistry, derivatization techniques involving compounds like N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine are employed for the detection and measurement of various organic compounds. Spaulding and Charles (2002) discussed the use of derivatization agents, including similar trifluoroacetamide derivatives, for the analysis of oxygenated organics in environmental and biological samples. This technique enhances the measurement capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of compounds that are otherwise challenging to analyze .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-15(13-4-2-3-5-13)10-11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVOAABPBDASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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